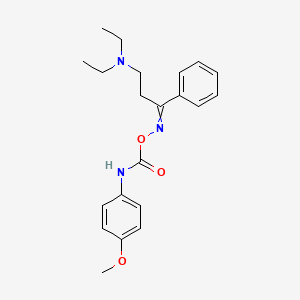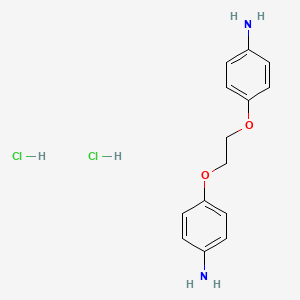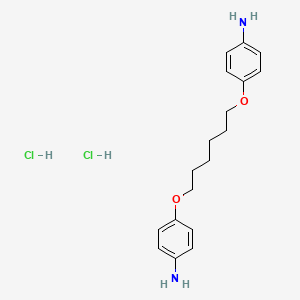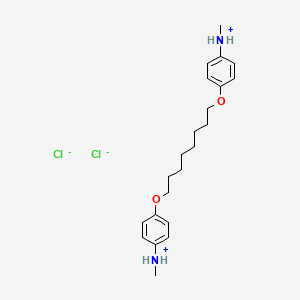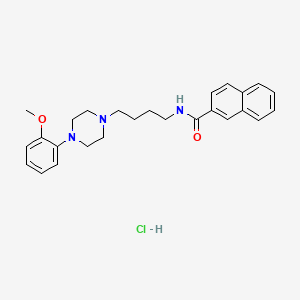
BP-897
描述
It acts as a potent and selective dopamine D3 receptor partial agonist with an in vitro intrinsic activity of approximately 0.6 and has about 70 times greater affinity for dopamine D3 receptors over dopamine D2 receptors . BP 897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cocaine addiction .
科学研究应用
BP 897具有广泛的科学研究应用,包括:
化学: 用作研究多巴胺受体配体及其相互作用的参考化合物。
生物学: 研究其对多巴胺受体和相关信号通路的影响。
医学: 探索其在治疗可卡因成瘾和其他物质使用障碍方面的潜在治疗应用。
工业: 用于开发针对多巴胺受体的新药剂.
作用机制
BP 897通过选择性结合多巴胺D3受体发挥作用。它是一种部分激动剂,这意味着它可以激活受体,但程度不如天然配体多巴胺。这种部分激活有助于调节多巴胺信号,而不会引起多巴胺的全部作用。 BP 897对多巴胺D3受体比多巴胺D2受体具有更高的选择性,这对其治疗潜力至关重要,因为它最大程度地减少了与多巴胺D2受体激活相关的副作用 .
生化分析
Biochemical Properties
BP-897 displays significant intrinsic activity at the human dopamine D3 receptor by decreasing forskolin-stimulated cAMP levels and by stimulating mitogenesis of dopamine D3-expressing NG108-15 cells . It has a high selectivity for the dopamine D3 versus D2 receptors .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It inhibits cAMP accumulation induced by forskolin and increases mitogenesis in NG 108-15 cells . These effects suggest that this compound may have a role in influencing cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with dopamine D3 receptors. It has an in vitro intrinsic activity of 0.6 and 70x greater affinity for D3 over D2 receptors . It is suspected to have partial agonist or antagonist activity in vivo .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce cocaine-seeking behavior without producing reinforcement on its own
准备方法
合成路线和反应条件
BP 897的合成涉及几个关键步骤:
哌嗪中间体的形成: 第一步涉及2-甲氧基苯胺与1,4-二溴丁烷反应,形成中间体4-(2-甲氧基苯基)哌嗪。
与萘-2-羧酸偶联: 然后,使用偶联试剂(如N,N'-二环己基碳二亚胺(DCC))将中间体与萘-2-羧酸偶联,形成最终产物BP 897.
工业生产方法
虽然BP 897的具体工业生产方法尚未广泛记录,但合成通常遵循实验室规模的程序,并针对更大规模的生产进行优化。 这可能涉及使用更高效的偶联试剂和纯化技术,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
BP 897主要经历以下类型的反应:
取代反应: BP 897中的哌嗪环可以发生取代反应,特别是在氮原子上。
氧化还原反应: 苯环上的甲氧基可以被氧化,形成相应的酚衍生物.
常见试剂和条件
取代反应: 常见试剂包括卤代烷和酰氯,通常在碱性条件下。
氧化反应: 可以使用高锰酸钾或三氧化铬等试剂进行氧化.
主要产物
取代产物: 哌嗪环上连接着各种烷基或酰基的衍生物。
氧化产物: 由甲氧基氧化形成的酚衍生物.
相似化合物的比较
类似化合物
SB-277,011-A: 一种强效的选择性多巴胺D3受体拮抗剂。
FAUC 346: 另一种具有类似结合特性的选择性多巴胺D3受体配体.
BP 897的独特性
BP 897的独特之处在于它对多巴胺D3受体具有部分激动剂活性,这使其能够调节多巴胺信号而不完全激活受体。这种特性使其在研究多巴胺D3受体在成瘾和其他神经疾病中的作用方面特别有用。 与完全激动剂或拮抗剂不同,BP 897提供了一种平衡的受体调节方法,这在治疗应用中可能是有利的 .
属性
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKMDLOJSCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192384-87-5, 314776-92-6 | |
| Record name | DO-687 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BP897 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DO-687 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].
A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].
A: Preclinical studies in rats demonstrate that this compound reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for this compound in reducing relapse vulnerability.
A: Yes, preclinical studies show that this compound also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].
A: Studies show that a D3R antagonist, SB 277011-A, but not this compound, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of this compound might not be sufficient for treating nicotine addiction.
ANone: The molecular formula of this compound is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.
A: this compound's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].
A: Yes, research has explored modifications to the spacer and aryl moieties of this compound, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].
A: Yes, [18F]fluoroethoxy-substituted radioligands of this compound have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].
A: Besides D3R, this compound exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.
ANone: While this compound shows promise in preclinical models, it is essential to consider potential limitations:
- Partial Agonist Activity: The partial agonist activity of this compound might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].
- Off-Target Effects: this compound's interaction with other neurotransmitter systems could lead to unintended side effects [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



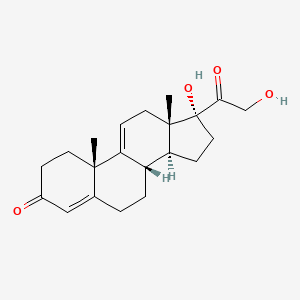
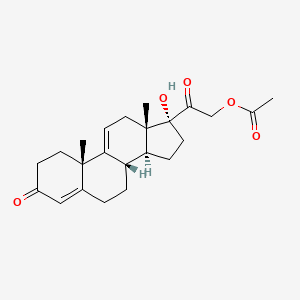


![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)

